An indan and piperidine derivative that acts as a selective and reversible inhibitor of ACETYLCHOLINESTERASE. Donepezil is highly selective for the central nervous system and is used in the management of mild to moderate DEMENTIA in ALZHEIMER DISEASE.
See also: Donepezil (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).
Donepezil hydrochloride
CAS No.: 120011-70-3
Cat. No.: VC20745529
Molecular Formula: C24H30ClNO3
Molecular Weight: 416.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120011-70-3 |
---|---|
Molecular Formula | C24H30ClNO3 |
Molecular Weight | 416.0 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
Standard InChI | InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H |
Standard InChI Key | XWAIAVWHZJNZQQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |
Appearance | Powder |
Chemical Properties and Identification
Donepezil hydrochloride (C24H30ClNO3) is a white to off-white powder with a molecular weight of 415.95. It is marketed under various brand names, with Aricept being among the most recognized. The compound exhibits specific physical and chemical characteristics that contribute to its pharmaceutical profile .
Physical and Chemical Properties
Property | Characteristic |
---|---|
Molecular Formula | C24H30ClNO3 |
Molecular Weight | 415.95 |
CAS Number | 120011-70-3 |
Melting Point | 220-222°C |
Physical Form | White to off-white powder |
Solubility | Soluble in water (≥10.4 mg/mL); insoluble in ethanol and DMSO |
Storage Condition | Room temperature |
Stability | Hygroscopic |
These properties contribute to the compound's pharmacological behavior and establish parameters for its formulation and storage requirements in clinical settings .
Mechanism of Action
Donepezil hydrochloride functions primarily as a reversible acetylcholinesterase inhibitor. By inhibiting the enzyme responsible for acetylcholine breakdown in neural synapses, it increases the concentration and duration of this neurotransmitter in the brain. This mechanism directly addresses the cholinergic deficit observed in conditions such as Alzheimer's disease and vascular dementia, temporarily improving cognitive function and daily living capabilities.
Therapeutic Applications
The compound has demonstrated efficacy across multiple cognitive disorders, though with varying degrees of effectiveness.
Alzheimer's Disease (AD)
Research confirms that donepezil hydrochloride provides significant cognitive benefits for patients with Alzheimer's disease. Clinical trials have consistently shown improvements in standardized cognitive assessments including the Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) .
Vascular Dementia (VaD)
In vascular dementia patients, donepezil treatment has shown moderate effectiveness. Studies report improved ADAS-Cog scores, indicating enhanced cognitive function. Notably, the 10 mg/day dosage appears to yield better outcomes in this patient population compared to lower dosages .
Mild Cognitive Impairment (MCI)
For patients with mild cognitive impairment, administration of 10 mg/day donepezil demonstrated significant improvement in MMSE scores, though without substantial progress in ADAS-Cog scores. This suggests potential utility as an early intervention for cognitive decline before progression to dementia .
Combination Therapy Applications
When combined with nimodipine, donepezil hydrochloride has shown particularly promising results in vascular dementia treatment. This combination therapy demonstrated statistically significant improvements in MMSE scores (OR = 2.50, 95% CI [1.92, 3.09], P < .00001), with optimal results observed after 12 weeks of intervention .
Dosage Considerations and Efficacy
Clinical research indicates important distinctions between standard dosing regimens.
Comparative Efficacy of 5 mg vs. 10 mg Dosages
Meta-analysis data reveals that while both dosages provide benefit, the 10 mg/day dosage demonstrates superior efficacy compared to 5 mg/day:
Dosage | MMSE Score Improvement (Hedges' g) | 95% Confidence Interval |
---|---|---|
10 mg/day | 2.27 | [1.25, 3.29] |
5 mg/day | 2.09 | [0.88, 3.30] |
This data indicates a dose-dependent response, with the higher dosage providing marginally better cognitive improvement .
Duration of Treatment
Research suggests that treatment duration significantly impacts outcomes. For vascular dementia patients receiving combined therapy with nimodipine, the most substantial improvements were observed after 12 weeks of continuous treatment (OR = 2.55, 95% CI [1.79, 3.31], P < .00001) .
Regional Variations in Response
Interestingly, studies report geographic variations in treatment response. Intercontinental studies showed donepezil led to greater increases in MMSE scores (Hedges' g: 3.39, 95% CI: [1.71, 5.07]) compared to regional studies. Similarly, intercontinental studies demonstrated greater improvements in ADAS-Cog scores (Hedges' g: –5.67, 95% CI: [−8.12, −3.21]) .
Notably, rapid dose escalation to 10 mg/day within one week of commencing treatment may contribute to the higher incidence of adverse effects with this dosage .
Higher Dosage Considerations
Research examining dosages above 10 mg/day (15-23 mg/day) reports more serious adverse effects and poorer safety profiles, despite potentially more rapid improvement in cognitive symptoms. These higher dosages are associated with increased risks of bradycardia and urinary incontinence .
Optimization Strategies
Several approaches have been identified to maximize therapeutic benefit while minimizing adverse effects.
Combination Therapies
The combination of 10 mg/day donepezil with memantine has shown comparable cognitive improvement to donepezil monotherapy while offering a better safety profile and more tolerable adverse effects. This suggests potential advantages for combination therapy over high-dose monotherapy in appropriate patients .
Gradual Titration
To mitigate adverse effects associated with the 10 mg/day dosage, gradual dose escalation from 5 mg/day rather than rapid titration may improve tolerability while maintaining efficacy .
Research Limitations and Future Directions
Despite extensive clinical investigation, significant research gaps remain in understanding donepezil hydrochloride's optimal application.
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